3-Methyl-2-(3-phenylpropyl)isoquinolin-2-ium iodide
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Overview
Description
3-methyl-2-(3-phenylpropyl)-3H-isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. This compound features a methyl group at the third position and a phenylpropyl group at the second position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(3-phenylpropyl)-3H-isoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring. The reaction conditions typically include:
Reagents: β-phenylethylamine, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)
Solvent: Often conducted in an organic solvent such as ethanol or methanol
Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C)
Industrial Production Methods
Industrial production of 3-methyl-2-(3-phenylpropyl)-3H-isoquinoline may involve optimized versions of the Pictet-Spengler reaction or other catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(3-phenylpropyl)-3H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoquinoline ring to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated isoquinoline derivatives
Scientific Research Applications
3-methyl-2-(3-phenylpropyl)-3H-isoquinoline has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-(3-phenylpropyl)-3H-isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division in cancer cells. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-phenylpropyl-isoquinoline
- 3-methyl-2-phenylpropyl-isoquinoline
- 3-methyl-2-(2-phenylethyl)-isoquinoline
Uniqueness
3-methyl-2-(3-phenylpropyl)-3H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6277-87-8 |
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Molecular Formula |
C19H20IN |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-methyl-2-(3-phenylpropyl)isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C19H20N.HI/c1-16-14-18-11-5-6-12-19(18)15-20(16)13-7-10-17-8-3-2-4-9-17;/h2-6,8-9,11-12,14-15H,7,10,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
XCLDKFJFKFCGCB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CCCC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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